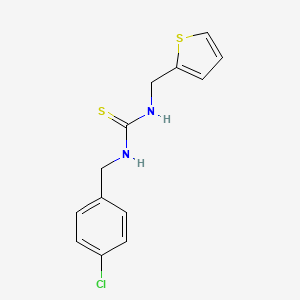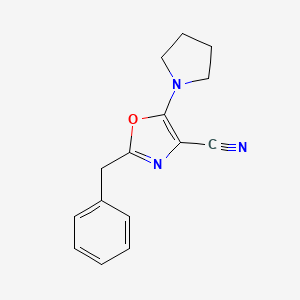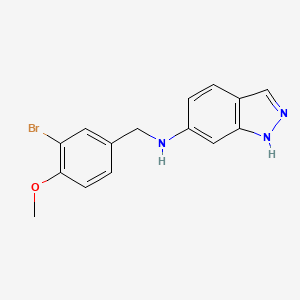![molecular formula C10H16N4O2S2 B5773589 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B5773589.png)
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N,N-diethylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADTA is a thiadiazole-based compound that has been synthesized through different methods. The compound has been studied extensively for its mechanism of action and biochemical and physiological effects.
科学研究应用
ADTA has been studied extensively for its potential applications in various fields. The compound has been found to have anti-inflammatory, analgesic, and antipyretic properties. ADTA has also been studied for its potential use as an anticancer agent. The compound has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
作用机制
The mechanism of action of ADTA is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. ADTA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
ADTA has been found to have several biochemical and physiological effects. The compound has been found to reduce inflammation, pain, and fever in animal models. ADTA has also been found to induce apoptosis in cancer cells. The compound has been found to be well-tolerated in animal models, with no significant adverse effects reported.
实验室实验的优点和局限性
ADTA has several advantages and limitations for lab experiments. The compound is easy to synthesize and can be obtained in high purity and yield. ADTA has also been found to be stable under different conditions. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. ADTA has also been found to have low bioavailability, which can limit its potential applications.
未来方向
There are several future directions for the study of ADTA. One potential direction is the development of ADTA as a therapeutic agent for inflammatory diseases, such as arthritis. Another potential direction is the development of ADTA as a potential anticancer agent. Further studies are needed to fully understand the mechanism of action of ADTA and its potential applications in various fields.
Conclusion
In conclusion, ADTA is a thiadiazole-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized through different methods and has been studied extensively for its mechanism of action and biochemical and physiological effects. ADTA has several advantages and limitations for lab experiments, and there are several future directions for the study of the compound. Overall, ADTA is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
合成方法
ADTA can be synthesized through a one-pot reaction of 5-amino-1,3,4-thiadiazole-2-thiol and ethyl acetoacetate in the presence of acetic anhydride and triethylamine. This method yields ADTA in high purity and yield. Another method involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate followed by reaction with diethylamine. This method also yields ADTA in high purity and yield.
属性
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S2/c1-4-14(5-2)8(16)6-17-10-13-12-9(18-10)11-7(3)15/h4-6H2,1-3H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXMVBCVEJTPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5773522.png)
![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-N,N-diethylaniline](/img/structure/B5773527.png)

![3-(2-furyl)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5773548.png)
![N'-[3-(benzyloxy)-4-methoxybenzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5773551.png)
![3,4-dimethoxy-N'-{[(4-methylphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5773554.png)

![N-cyclopropyl-6-ethyl-2-({3-[(4-fluorobenzyl)oxy]-4-methoxybenzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5773569.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5773571.png)



